

Potential off-target effects of SR 142948

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Compound of Interest		
Compound Name:	SR 142948	
Cat. No.:	B031177	Get Quote

Technical Support Center: SR 142948

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **SR 142948**. The information is designed to help address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SR 142948?

SR 142948 is a potent and selective non-peptide antagonist of neurotensin receptors (NTRs). [1][2] It exhibits high affinity for both the neurotensin NT1 and NT2 receptor subtypes.[3] Its primary function is to block the signaling pathways activated by the endogenous ligand, neurotensin.

Q2: How selective is **SR 142948** for neurotensin receptors?

SR 142948 is characterized as a highly selective compound for neurotensin receptors.[1][4] It has demonstrated nanomolar affinities for NTRs in various cell lines and brain tissues.[1][4] While comprehensive screening data against a wide panel of other receptors is not readily available in the provided search results, its characterization as a selective antagonist is a recurring point.

Q3: Are there any known off-target effects of **SR 142948**?



The available literature primarily focuses on the on-target effects of **SR 142948** as a neurotensin receptor antagonist. While no specific off-target interactions are prominently documented in the provided search results, it is a good laboratory practice to consider the possibility of off-target effects, especially at high concentrations. Unexpected experimental results should be carefully investigated.

Q4: What are the known on-target signaling pathways affected by SR 142948?

As an antagonist, **SR 142948** blocks neurotensin-induced signaling. Neurotensin receptors, particularly NTS1, are G protein-coupled receptors (GPCRs) that can activate several downstream pathways upon agonist binding. By blocking these receptors, **SR 142948** can inhibit:

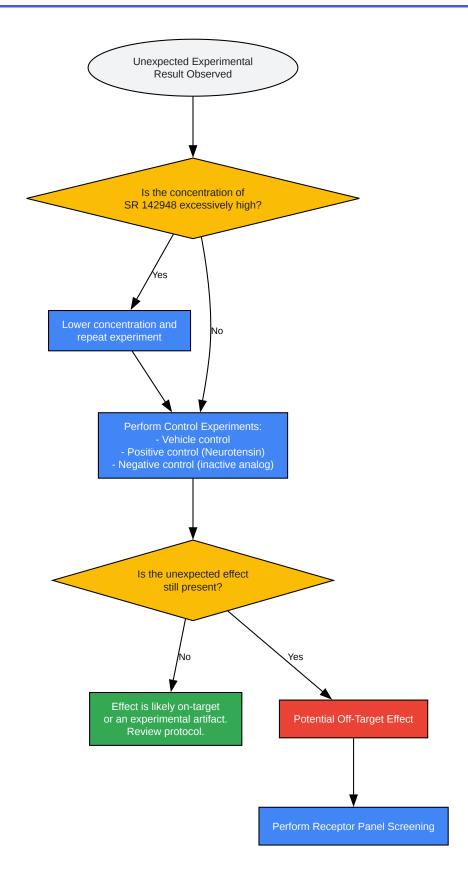
- Inositol monophosphate formation.[1][4]
- Intracellular calcium mobilization.[4]
- Expression of immediate early genes like c-fos and krox24.[1]

Troubleshooting Unexpected Experimental Results

If you observe unexpected or inconsistent results in your experiments with **SR 142948**, the following guide can help you troubleshoot and determine if the effects are on-target, off-target, or due to experimental artifacts.

Diagram: Troubleshooting Workflow for Unexpected Cellular Responses





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Caption: Workflow for troubleshooting unexpected cellular responses with SR 142948.



Quantitative Data Summary

The following table summarizes the reported binding affinities and functional potencies of **SR 142948** for its target neurotensin receptors.

Assay Type	Cell Line / Tissue	Parameter	Value	Reference
Radioligand Binding	h-NTR1-CHO cells	IC50	1.19 nM	[1]
Radioligand Binding	HT-29 cells	IC50	0.32 nM	[1]
Radioligand Binding	Adult rat brain	IC50	3.96 nM	[1]
Functional Assay (Inositol Monophosphate)	HT-29 cells	IC50	3.9 nM	[1][4]
Radioligand Binding	Rat brain homogenates	Kd	3.5 nM	[3]
Radioligand Binding	Levocabastine- insensitive NT1 receptors	Kd	6.8 nM	[3]
Radioligand Binding	Levocabastine- sensitive NT2 receptors	Kd	4.8 nM	[3]

Experimental Protocols

Protocol 1: Validating On-Target Antagonism in Cell Culture

This protocol is designed to confirm that the observed effects of **SR 142948** in your cell-based assay are due to the antagonism of neurotensin receptors.



Objective: To verify that **SR 142948** blocks a neurotensin-induced response in a dose-dependent manner.

Materials:

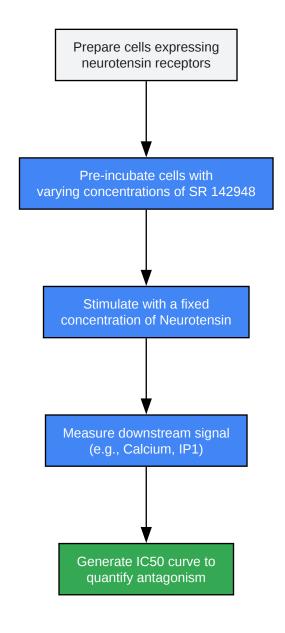
- Cells expressing neurotensin receptors (e.g., HT-29 or CHO cells transfected with the human NTR1).
- · Neurotensin (NT).
- SR 142948.
- Assay buffer.
- Assay kit for measuring the downstream signal (e.g., Calcium mobilization kit, IP-One ELISA kit).

Methodology:

- Cell Preparation: Plate cells at an appropriate density and grow to the desired confluency.
- Compound Preparation: Prepare a stock solution of SR 142948 in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer. Also, prepare a stock solution of neurotensin.
- Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of SR 142948
 or vehicle control for a specified time (e.g., 15-30 minutes).
- Agonist Stimulation: Add a fixed concentration of neurotensin (typically the EC80 concentration to elicit a robust response) to the wells.
- Signal Detection: Measure the downstream signal (e.g., intracellular calcium, inositol phosphate) according to the manufacturer's instructions for your assay kit.
- Data Analysis: Plot the response against the concentration of SR 142948 to generate an IC50 curve.

Diagram: On-Target Effect Validation Workflow





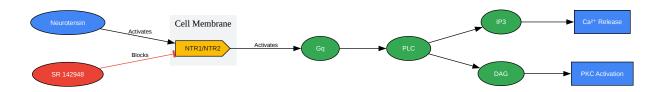
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Caption: Experimental workflow for validating the on-target antagonism of SR 142948.

Signaling Pathway

Diagram: Neurotensin Receptor Signaling and SR 142948 Inhibition





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Caption: Simplified signaling pathway of neurotensin receptors and the inhibitory action of **SR 142948**.

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